2-[(2E)-2-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE
Overview
Description
2-[(2E)-2-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a hydrazone linkage, a nitrophenyl group, and a dihydropyrimidinone core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with a hydrazine derivative, followed by cyclization with a suitable dihydropyrimidinone precursor. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating under reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives.
Scientific Research Applications
2-[(2E)-2-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Possible use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound’s hydrazone linkage and nitrophenyl group allow it to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE: Similar structure but with a benzothiazole core.
(E)-2-(1-HYDRAZONOETHYL)-4,5-DIMETHYLPHENOL: Features a hydrazone linkage and a dimethylphenol group.
Uniqueness
2-[(2E)-2-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its combination of a dihydropyrimidinone core with a hydrazone linkage and a nitrophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
2-[(2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O4/c1-7-4-11(19)15-12(14-7)16-13-6-8-5-9(17(20)21)2-3-10(8)18/h2-6,18H,1H3,(H2,14,15,16,19)/b13-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNDSBNOLHOGKA-AWNIVKPZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60417392 | |
Record name | ST50183818 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60417392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91843-81-1 | |
Record name | ST50183818 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60417392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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